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Compound of Interest

2,3,4-Trimethoxyphenylboronic
Compound Name: o
aci

Cat. No. B052638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4-
Trimethoxyphenylboronic acid (CAS No. 118062-05-8; Molecular Formula: CoH13BOs). Due
to the limited availability of directly published experimental spectra for this specific molecule,
this document compiles predicted data based on the analysis of structurally similar compounds
and established principles of spectroscopic interpretation. This guide is intended to serve as a
reference for researchers involved in the synthesis, characterization, and application of
arylboronic acids.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,3,4-Trimethoxyphenylboronic acid. These
values are estimations derived from spectral data of analogous compounds and should be
confirmed by experimental analysis.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.3-75 d 1H Ar-H
~6.8-7.0 d 1H Ar-H
~4.0-4.2 s (broad) 2H B(OH)2
~3.9 S 3H OCHs
~3.85 S 3H OCHs
~3.8 S 3H OCHs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

. i 13

Chemical Shift (0, ppm) Assignment
~150 - 155 Ar-C-O
~145 - 150 Ar-C-O
~140 - 145 Ar-C-O
~120-125 Ar-C-B
~110- 115 Ar-C-H
~105- 110 Ar-C-H
~60 - 62 OCHs
~55 - 57 OCHs
~55-57 OCHs

Solvent: CDCIz or DMSO-ds.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3600 - 3200 Broad, Strong O-H stretch (B(OH)2)

3100 - 3000 Medium C-H stretch (Aromatic)

2980 - 2850 Medium C-H stretch (Aliphatic, OCH3)
1600 - 1580 Medium-Strong C=C stretch (Aromatic)

1480 - 1420 Medium-Strong C=C stretch (Aromatic)

1380 - 1320 Strong B-O stretch

1280 - 1240 Strong C-O stretch (Aryl ether)

1100 - 1000 Strong C-O stretch (Aryl ether)

~700 Strong B-O-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

212.08 [M]* (Molecular lon)

194.07 [M - H20]*

179.05 [M - H20 - CHs]*

166.06 [M - H20 - COJ* or [M - B(OH)2]*

Technique: Electrospray lonization (ESI) or Electron Impact (El).

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below.
These represent general methodologies for the characterization of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3,4-Trimethoxyphenylboronic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).
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Tetramethylsilane (TMS) is added as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or prepared as a KBr pellet.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI
or El) is used.

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2,3,4-Trimethoxyphenylboronic acid.
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Compound Synthesis
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trimethoxyphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052638#spectroscopic-data-nmr-ir-ms-of-2-3-4-
trimethoxyphenylboronic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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